Cas no 1804678-96-3 (4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine)
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine
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- Inchi: 1S/C7H4Cl2F2N2O2/c8-1-3-2-12-5(7(10)11)6(4(3)9)13(14)15/h2,7H,1H2
- InChI Key: FXAGHCVAQCAHIY-UHFFFAOYSA-N
- SMILES: ClC1C(CCl)=CN=C(C(F)F)C=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049990-1g |
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine |
1804678-96-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine
Research Briefing on 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine (CAS: 1804678-96-3)
4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine (CAS: 1804678-96-3) is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique nitro and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have explored its potential applications in drug discovery, focusing on its reactivity and utility in constructing complex molecular architectures.
Recent advancements in synthetic methodologies have highlighted the role of 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine as a key building block for the preparation of pyridine-based derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the synthesis of novel kinase inhibitors, where the difluoromethyl group was found to enhance binding affinity through hydrophobic interactions. Additionally, its chloro and nitropyridine functionalities facilitate further functionalization, enabling the construction of diverse compound libraries for high-throughput screening.
In agrochemical research, this compound has been investigated for its potential as a precursor to herbicidal agents. A 2024 report in Pest Management Science detailed its use in developing next-generation herbicides, where the nitropyridine core contributed to improved stability and bioavailability. The presence of the chloromethyl group also allows for facile derivatization, making it a valuable scaffold for structure-activity relationship (SAR) studies.
From a mechanistic perspective, computational studies have shed light on the electronic properties of 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine, revealing its influence on reaction kinetics and regioselectivity in nucleophilic substitution reactions. Density functional theory (DFT) calculations, as cited in a 2023 ACS Omega publication, indicated that the difluoromethyl group significantly modulates the compound's electrophilicity, which is critical for its reactivity in multi-step synthetic pathways.
Ongoing research is exploring the compound's potential in targeted drug delivery systems, leveraging its nitro group for bio-reductive activation in hypoxic tumor environments. Preliminary results from a 2024 study in Bioconjugate Chemistry suggest that derivatives of this compound exhibit promising cytotoxicity profiles against cancer cell lines, with minimal off-target effects. These findings underscore its potential as a platform for developing novel anticancer agents.
In conclusion, 4-Chloro-5-(chloromethyl)-2-(difluoromethyl)-3-nitropyridine (CAS: 1804678-96-3) represents a multifaceted tool in chemical biology and pharmaceutical research. Its structural features enable diverse applications, from kinase inhibitor development to herbicidal agent design, while computational insights continue to refine its synthetic utility. Future studies are expected to further elucidate its mechanistic roles and expand its applications in precision medicine and sustainable agriculture.
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